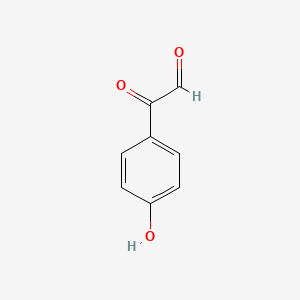
(p-Hydroxyphenyl)glyoxal
Cat. No. B1673408
M. Wt: 150.13 g/mol
InChI Key: MTMONFVFAYLRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05567299
Procedure details


In a standard undivided cell having a platinum anode and a glossy carbon cathode (33 cm2 each) there is charged 200 g methanol (65° C.), 11.3 g of 4-methoxyacetophenone (4-MAP), and 11.5 g tetraethylammonium toluene sulfonate. This electrolysis is conducted at a current density of about 30 mA/cm2 until a current passage of 50.9 Ah is charged (633% of theoretical value). According to an iodometrical determination, a current efficiency of 50% is obtained. About 150 g methanol is distilled off and the remaining solution is neutralized with aqueous NaHCO3 and extracted with ethyl acetate. The extract is dried and the solvent is removed by evaporation. The remaining oil is separated by column chromatography (silica gel, MTBE/cyclohexane=1/4). The acetal product is 6.4 g of 2,2-dimethoxy-1-[4'-methoxyphenyl]-ethanale (41% based on 4-MAP). Subsequent hydrolysis at 62° C. yields 4-hydroxyphenyl glyoxal (HPGO).
[Compound]
Name
50.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
tetraethylammonium toluene sulfonate
Quantity
11.5 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10]C)=[CH:6][CH:5]=1)=[O:3].C1(C)C(S([O-])(=O)=[O:19])=CC=CC=1.C([N+](CC)(CC)CC)C>[Pt].CO>[OH:10][C:7]1[CH:6]=[CH:5][C:4]([C:2]([CH:1]=[O:19])=[O:3])=[CH:9][CH:8]=1 |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
50.9
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Step Three
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC
|
|
Name
|
tetraethylammonium toluene sulfonate
|
|
Quantity
|
11.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)[O-])C.C(C)[N+](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is charged (633% of theoretical value)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a current efficiency of 50% is obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
About 150 g methanol is distilled off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extract is dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining oil is separated by column chromatography (silica gel, MTBE/cyclohexane=1/4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Subsequent hydrolysis at 62° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C(=O)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
